molecular formula C8H7F2NO B11913029 1-(5-Amino-2,3-difluorophenyl)ethanone

1-(5-Amino-2,3-difluorophenyl)ethanone

Cat. No.: B11913029
M. Wt: 171.14 g/mol
InChI Key: RZYFJNWXWARMQC-UHFFFAOYSA-N
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Description

1-(5-Amino-2,3-difluorophenyl)ethanone is a fluorinated aromatic compound with the molecular formula C8H7F2NO and a molecular weight of 171.14 g/mol . This compound is characterized by the presence of an amino group and two fluorine atoms on the benzene ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-(5-Amino-2,3-difluorophenyl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-5-fluorobenzoic acid with appropriate reagents under controlled conditions . The reaction typically requires mild conditions and can be carried out in the presence of catalysts to enhance yield and purity.

Industrial Production Methods

For industrial production, the synthesis of this compound often involves large-scale reactions with optimized parameters to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2,3-difluorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives .

Mechanism of Action

The mechanism of action of 1-(5-Amino-2,3-difluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atoms enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Amino-2,3-difluorophenyl)ethanone is unique due to the presence of both amino and fluorine groups, which confer distinct chemical and biological properties. This combination enhances its versatility in synthetic chemistry and its potential in pharmaceutical research .

Properties

Molecular Formula

C8H7F2NO

Molecular Weight

171.14 g/mol

IUPAC Name

1-(5-amino-2,3-difluorophenyl)ethanone

InChI

InChI=1S/C8H7F2NO/c1-4(12)6-2-5(11)3-7(9)8(6)10/h2-3H,11H2,1H3

InChI Key

RZYFJNWXWARMQC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)N)F)F

Origin of Product

United States

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